molecular formula C17H16FN3O2S B566068 1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid CAS No. 1172940-17-8

1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid

Cat. No.: B566068
CAS No.: 1172940-17-8
M. Wt: 345.392
InChI Key: VTNODBWETVLFIK-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid is a complex organic compound that features a thiazole ring, a pyrazole ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the fluorophenyl group. The pyrazole ring is then synthesized and attached to the thiazole ring. Finally, the propanoic acid moiety is introduced. Common reagents used in these reactions include thiourea, bromine, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-[1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethylpyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-10-14(7-8-16(22)23)11(2)21(20-10)17-19-15(9-24-17)12-3-5-13(18)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNODBWETVLFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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